molecular formula C17H17NO2 B15082712 2,3-Bis(p-hydroxyphenyl)valeronitrile CAS No. 65-14-5

2,3-Bis(p-hydroxyphenyl)valeronitrile

Cat. No.: B15082712
CAS No.: 65-14-5
M. Wt: 267.32 g/mol
InChI Key: MUSZSITXXJNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(4-hydroxyphenyl)pentanenitrile is an organic compound with the molecular formula C17H17NO2 It is known for its unique structure, which includes two hydroxyphenyl groups attached to a pentanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(4-hydroxyphenyl)pentanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with a suitable nitrile precursor under controlled conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Hydroxybenzaldehyde+Nitrile Precursor2,3-bis(4-hydroxyphenyl)pentanenitrile\text{4-Hydroxybenzaldehyde} + \text{Nitrile Precursor} \rightarrow \text{2,3-bis(4-hydroxyphenyl)pentanenitrile} 4-Hydroxybenzaldehyde+Nitrile Precursor→2,3-bis(4-hydroxyphenyl)pentanenitrile

Industrial Production Methods

In an industrial setting, the production of 2,3-bis(4-hydroxyphenyl)pentanenitrile may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-bis(4-hydroxyphenyl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-bis(4-hydroxyphenyl)pentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-bis(4-hydroxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For example, it has been studied as a selective ligand for estrogen receptors, where it binds to the receptor and modulates its activity. This interaction can influence various cellular pathways and biological processes .

Properties

CAS No.

65-14-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2,3-bis(4-hydroxyphenyl)pentanenitrile

InChI

InChI=1S/C17H17NO2/c1-2-16(12-3-7-14(19)8-4-12)17(11-18)13-5-9-15(20)10-6-13/h3-10,16-17,19-20H,2H2,1H3

InChI Key

MUSZSITXXJNLPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(C#N)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.